molecular formula C10H15NO B1207275 4-(2-Amino-2-methylpropyl)phenol CAS No. 51706-55-9

4-(2-Amino-2-methylpropyl)phenol

Cat. No. B1207275
CAS RN: 51706-55-9
M. Wt: 165.23 g/mol
InChI Key: DQFAEBUKXCRWHR-UHFFFAOYSA-N
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Description

4-(2-Amino-2-methylpropyl)phenol (AMP) is an organic compound with a wide range of applications in the scientific research field. It is a highly versatile compound, with the ability to be used in a variety of biochemical and physiological experiments. Its unique chemical structure makes it a useful tool for many different types of research. We will also discuss potential future directions for AMP research.

Scientific Research Applications

Allosteric Modifiers of Hemoglobin

Research by Randad et al. (1991) explored compounds structurally related to 4-(2-Amino-2-methylpropyl)phenol for their potential as allosteric modifiers of hemoglobin. They synthesized several compounds and found some to be strong allosteric effectors of hemoglobin. This research has implications for clinical and biological areas that require or benefit from increased oxygen supply, such as in ischemia, stroke, tumor radiotherapy, and blood storage (Randad, Mahran, Mehanna, & Abraham, 1991).

Antimicrobial and Antidiabetic Activities

A study by Rafique et al. (2022) investigated the synthesis, characterization, and biological evaluation of 4-aminophenol derivatives, which are structurally similar to this compound. These derivatives exhibited broad-spectrum antimicrobial activities and significant inhibition of amylase and glucosidase, suggesting potential antidiabetic properties. Additionally, their interaction with human DNA was explored, indicating potential as anticancer agents (Rafique, Kalsoom, Sajini, Ismail, & Iqbal, 2022).

Antioxidative and Antiproliferative Effects

Mastelić et al. (2008) synthesized derivatives of eugenol, which bear resemblance to this compound, and evaluated their antioxidative properties. These compounds demonstrated strong antioxidative properties and antiproliferative effects on human uterine carcinoma cells, suggesting potential application in experimental cancer treatments (Mastelić, Jerković, Blažević, Poljak-Blaži, Borović, Ivančić-Baće, Smrečki, Žarković, Brčić-Kostić, Vikić-Topić, & Müller, 2008).

Antimicrobial Activity and Cell Wall Inhibition

Research by Shimi, Shoukry, and Zaki (1976) identified a compound structurally related to this compound that exhibited antimicrobial activity against gram-positive bacteria and fungi. This compound inhibited the synthesis of cell wall mucopeptides in Bacillus subtilis, indicating its potential in targeting bacterial cell wall formation (Shimi, Shoukry, & Zaki, 1976).

Inhibition of Steel Corrosion

Tebbji et al. (2005) investigated the inhibitive action of bipyrazolic compounds, structurally similar to this compound, against steel corrosion in acidic solutions. These compounds acted as efficient corrosion inhibitors, highlighting their potential in industrial applications for corrosion protection (Tebbji, Oudda, Hammouti, Benkaddour, Kodadi, Malek, & Ramdani, 2005).

Chlorogenic Acid Research

Naveed et al. (2018) reviewed chlorogenic acid (CGA), a compound related to this compound, for its various biological and pharmacological effects. CGA exhibits a range of therapeutic roles including antioxidant, antibacterial, hepatoprotective, and neuroprotective activities, making it of interest in the treatment of metabolic disorders and as a natural food additive (Naveed, Hejazi, Abbas, Kamboh, Khan, Shumzaid, Ahmad, Babazadeh, Fangfang, Modarresi-Ghazani, Wenhua, & Xiaohui, 2018).

Antitumor Activity

A study by Ishida et al. (1996) explored the antitumor activity of a phenoxazine derivative synthesized from a compound similar to this compound. This derivative inhibited cell proliferation in human epidermoid carcinoma cells, offering insights into potential antitumor therapies (Ishida, Yamanaka, Kawai, Ito, Iwai, Nishizawa, Hamatake, & Tomoda, 1996).

Mechanism of Action

Target of Action

It has been shown to inhibit the uptake of amines by the brain , suggesting that it may interact with amine transporters or receptors in the nervous system.

Mode of Action

Given its inhibitory effect on amine uptake in the brain , it may bind to or modulate the function of amine transporters, thereby altering neurotransmitter levels and neuronal signaling.

Pharmacokinetics

Its solubility in water, ethanol, and acetone suggests that it may have good bioavailability and could be distributed throughout the body following absorption.

Result of Action

Its ability to inhibit amine uptake in the brain could potentially alter neuronal signaling and impact behaviors or physiological processes regulated by neurotransmitters.

properties

IUPAC Name

4-(2-amino-2-methylpropyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-10(2,11)7-8-3-5-9(12)6-4-8/h3-6,12H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFAEBUKXCRWHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90965977
Record name 4-(2-Amino-2-methylpropyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90965977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51706-55-9
Record name 4-Hydroxyphentermine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051706559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Amino-2-methylpropyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90965977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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